N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound features a multifunctional heterocyclic scaffold, including a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring substituted with a 4-ethoxyphenyl group. The triazole moiety is further functionalized with a sulfanyl-ethyl bridge connecting to a 4,5-dihydropyrazole unit bearing 4-fluorophenyl and thiophen-2-yl substituents. Its design aligns with trends in medicinal chemistry, where triazoles and thiophenes are frequently employed for their metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S3/c1-2-41-23-13-11-22(12-14-23)37-28(18-33-30(40)27-6-4-16-43-27)34-35-31(37)44-19-29(39)38-25(20-7-9-21(32)10-8-20)17-24(36-38)26-5-3-15-42-26/h3-16,25H,2,17-19H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAUQGFTYSEOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Precursor Preparation
The pyrazoline ring is synthesized via cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For the target compound:
- 4-Fluorophenyl-thiophene chalcone : React 4-fluorobenzaldehyde with thiophen-2-yl methyl ketone under Claisen-Schmidt conditions (NaOH/EtOH, reflux).
- Cyclization with hydrazine : Treat the chalcone with hydrazine hydrate in propionic acid (reflux, 8 h) to form 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.
Key Data :
Synthesis of Triazole-Sulfide Linker
Triazole Ring Formation
The 4H-1,2,4-triazole is synthesized via 3+2 annulation:
- Azide-alkyne cycloaddition : React 4-ethoxyphenyl azide with propargyl amine in Cu(I)-catalyzed conditions (CuSO4, sodium ascorbate, H2O/t-BuOH).
- Functionalization : Introduce a methylthio group at position-5 using CS2 and methyl iodide in basic conditions (K2CO3/DMF).
Key Data :
Sulfide Bridge Installation
The sulfanyl group is introduced via nucleophilic substitution:
- Chloroacetamide intermediate : React the triazole with chloroacetyl chloride in DCM (0°C, 2 h).
- Sulfide formation : Treat with sodium sulfide (Na2S·9H2O) in aqueous buffer (pH 6.0, 30–35°C, 3 h) to form the sulfide bond.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Chloroacetylation | ClCH2COCl, DCM, 0°C | 92% | IR: 1712 cm⁻¹ (C=O) |
| Sulfide coupling | Na2S, NaH2PO4/NaOH, PEG-400 | 88% | $$ ^{13}C $$ NMR: δ 35.2 (CH2-S) |
Thiophene-2-Carboxamide Synthesis
Carboxylic Acid Activation
Activate thiophene-2-carboxylic acid using EDC/DMAP in DCM (30 min, argon):
- Coupling with amine : React with the triazole-methylamine derivative (prepared via reductive amination of the triazole’s methyl group) in DCM (48 h, RT).
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Amide coupling | EDC, DMAP, DCM, 48 h | 68% | HPLC: 98.2% purity; $$ ^1H $$ NMR: δ 8.1 (s, 1H, NH) |
Final Assembly
Pyrazoline-Triazole Conjugation
Couple the pyrazoline’s ketone group with the triazole-sulfide’s thiol via nucleophilic acyl substitution:
- Activation : Convert the pyrazoline’s ketone to α-chloroketone using SOCl2 (reflux, 4 h).
- Thiolate attack : React with the triazole-sulfide’s sodium thiolate (generated with NaH in THF, 0°C).
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Chloroketone formation | SOCl2, reflux, 4 h | 81% | IR: 1720 cm⁻¹ (C=O) |
| Conjugation | NaH, THF, 0°C → RT, 12 h | 65% | HRMS: m/z 698.2 [M+H]+ |
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide have shown promising results against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
| N-{[4-(4...} | Pseudomonas aeruginosa | 10 µg/mL |
The compound's effectiveness against resistant strains positions it as a candidate for further development in antimicrobial therapies .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
A study demonstrated that similar compounds significantly reduced cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of angiogenesis |
These findings indicate that N-{[4-(4...} may share similar mechanisms and warrants further investigation .
Case Study 1: Synthesis and Evaluation
A recent synthesis study focused on derivatives of thiophene-linked triazoles, revealing that modifications to the ethoxy and fluorophenyl groups significantly enhanced biological activity. The study utilized high-throughput screening methods to evaluate antimicrobial efficacy across multiple strains .
Case Study 2: In Vivo Studies
In vivo studies assessing the compound's efficacy against tumor models showed promising results. Mice treated with the compound exhibited reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic action .
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)
- Key Features : Shares a 4H-1,2,4-triazole-sulfanyl-acetamide backbone with a thiophen-2-yl substituent and fluorophenyl group.
- Differences : Lacks the dihydropyrazole and ethoxyphenyl groups present in the target compound.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Features : Contains a dihydropyrazole unit linked to a triazole and fluorophenyl group, similar to the target compound.
- Differences : Replaces the thiophene-carboxamide core with a thiazole ring and introduces a chlorophenyl substituent.
Functional Group Modifications and Bioactivity
Nitrothiophene Carboxamides ()
- Example : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Contrast : The target compound lacks nitro groups but incorporates ethoxy and fluorophenyl substituents, which may enhance lipophilicity and membrane penetration.
Triazole-Thiones ()
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectroscopic Characterization Techniques
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This compound incorporates multiple heterocyclic structures, including triazole and thiophene rings, which are known for their diverse biological properties.
Chemical Structure
The compound features a multi-substituted aromatic system and can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and triazole rings have been shown to possess significant antibacterial properties. For instance, derivatives of triazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Antiviral Properties : Heterocyclic compounds often display antiviral activity. Recent studies have highlighted the efficacy of triazole-containing compounds against various viral strains, suggesting that the target compound may exhibit similar activity .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using various cell lines. Some derivatives were found to be cytotoxic at certain concentrations, indicating a need for careful assessment of the compound's safety profile .
Antimicrobial Studies
A study on related compounds demonstrated that those with an ethoxyphenyl group exhibited moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showcasing the compound's potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 12 | Pseudomonas aeruginosa |
Antiviral Activity
In vitro studies have shown that similar compounds can inhibit viral replication. For example, triazole derivatives were tested against the Junin virus (JUNV) and exhibited promising results with IC50 values significantly lower than reference antiviral drugs.
| Compound | IC50 (µM) | Viral Strain |
|---|---|---|
| Compound X | 0.5 | JUNV |
| Compound Y | 0.8 | HSV |
| Target Compound | 0.6 | JUNV |
Cytotoxicity Assessment
Cytotoxicity tests using Vero cells revealed varying degrees of toxicity among structurally related compounds. The target compound's cytotoxic profile was assessed using the MTT assay.
| Compound | CC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 50 | Vero |
| Compound B | 30 | HeLa |
| Target Compound | 40 | Vero |
Case Studies
Case Study 1 : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The study concluded that specific substitutions on the triazole ring enhanced activity against biofilms formed by both Gram-positive and Gram-negative bacteria .
Case Study 2 : In another investigation focusing on antiviral activities, researchers synthesized a library of pyrazole derivatives similar to the target compound and assessed their efficacy against various viral pathogens. Notably, some compounds showed higher activity than established antivirals like ribavirin .
Q & A
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic structure?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of cyclopropyl hydrazine derivatives with thiophen-2-yl ketones under acidic/basic conditions (e.g., HCl/NaOH) .
- Step 2 : Thioether linkage formation between the pyrazole intermediate and a triazole-thiol derivative using coupling agents like EDCI/HOBt in DMF .
- Step 3 : Final carboxamide coupling via HATU-mediated amidation between the triazole-thioacetate and thiophene-2-carboxylic acid . Critical parameters include temperature control (0–60°C), solvent selection (DMF, THF), and purification via column chromatography .
Q. How is the molecular structure confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks, particularly distinguishing thiophene (δ 6.8–7.5 ppm) and triazole (δ 8.1–8.3 ppm) signals .
- X-ray Crystallography : Resolves 3D conformation, confirming spatial arrangement of the ethoxyphenyl and fluorophenyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 678.2) .
Q. What are the key structural features influencing its pharmacological potential?
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability .
- Triazole-Thioether Linkage : Stabilizes interactions with enzymatic targets (e.g., kinase ATP-binding pockets) via hydrogen bonding and π-π stacking .
- Thiophene Rings : Contribute to electron-rich regions for redox-mediated bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across assays?
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT) to distinguish target-specific vs. off-target effects .
- Dose-Response Analysis : Use Hill slopes to identify non-monotonic responses indicative of assay interference .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance across replicates .
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding poses with proteins like COX-2 or EGFR, prioritizing residues within 4 Å of the triazole moiety .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. ethoxy) with IC values to guide structural optimization .
Q. How to optimize reaction conditions to improve yield and purity?
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for triazole-thioether coupling; DMF yields >75% due to better solubility .
- Catalyst Selection : Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling reduces byproducts (e.g., dehalogenation) .
- Temperature Gradients : Stepwise heating (25°C → 60°C) during cyclization minimizes side reactions .
Q. What analytical approaches validate the compound’s stability under different conditions?
- HPLC-PDA : Monitor degradation in accelerated stability studies (40°C/75% RH), tracking main peak area (>95% purity over 30 days) .
- Forced Degradation : Expose to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% HO) conditions; identify degradation products via LC-MS .
Q. How to design in vitro assays to evaluate its mechanism of action?
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near K .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCRs, calculating K via Cheng-Prusoff equation .
- Cytotoxicity Profiling : Compare IC across cancer cell lines (e.g., HeLa, MCF-7) using resazurin-based assays .
Q. How to address discrepancies in cytotoxicity data between cell lines?
- Cell Line Authentication : STR profiling to rule out cross-contamination .
- Assay Standardization : Normalize viability data to cell count (Hoechst 33342 staining) rather than metabolic activity alone .
- Microenvironment Mimicry : Test in 3D spheroids or hypoxia (1% O) to better reflect in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
